6-bromo-2-propyl-2,3-dihydrochromen-4-one
Overview
Description
6-Bromo-2-propyl-2,3-dihydro-4H-chromen-4-one is an organic compound with the molecular formula C12H13BrO2. It belongs to the class of chromenones, which are known for their diverse biological activities. This compound is characterized by a bromine atom at the 6th position and a propyl group at the 2nd position of the chromenone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromination of Chromenone: The synthesis of 6-bromo-2-propyl-2,3-dihydrochromen-4-one typically starts with the bromination of chromenone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 6-Bromo-2-propyl-2,3-dihydro-4H-chromen-4-one can undergo oxidation reactions to form corresponding chromenone derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Amines in ethanol, thiols in DMF, alkoxides in methanol.
Major Products
Oxidation: Chromenone derivatives with additional oxygen functionalities.
Reduction: Dihydrochromenone derivatives.
Substitution: Substituted chromenone derivatives with various functional groups.
Scientific Research Applications
6-Bromo-2-propyl-2,3-dihydro-4H-chromen-4-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-bromo-2-propyl-2,3-dihydrochromen-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2,3-dihydro-4H-chromen-4-one: Similar structure but lacks the propyl group at the 2nd position.
6-Bromo-4-chromanone: Similar structure but lacks the propyl group and has a different oxidation state.
6-Bromo-2,3-dihydro-4H-1-benzopyran-4-one: Similar structure but with different substituents.
Uniqueness
6-Bromo-2-propyl-2,3-dihydro-4H-chromen-4-one is unique due to the presence of both a bromine atom and a propyl group, which confer distinct chemical and biological properties. This combination of substituents makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H13BrO2 |
---|---|
Molecular Weight |
269.13 g/mol |
IUPAC Name |
6-bromo-2-propyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C12H13BrO2/c1-2-3-9-7-11(14)10-6-8(13)4-5-12(10)15-9/h4-6,9H,2-3,7H2,1H3 |
InChI Key |
XDFZVZNLXAMXTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(=O)C2=C(O1)C=CC(=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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